REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[C:6]([C:7]([OH:9])=[O:8])[C:5]([OH:11])=[CH:4][CH:3]=1.CO.B(F)(F)F.[CH3:18]COCC.C>C(Cl)Cl.O>[CH3:18][O:8][C:7](=[O:9])[C:6]1[CH:10]=[C:2]([NH2:1])[CH:3]=[CH:4][C:5]=1[OH:11] |f:2.3|
|
Name
|
|
Quantity
|
76.6 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C(C(=O)O)=C1)O
|
Name
|
|
Quantity
|
252 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
FILTRATION
|
Details
|
the resulting solid was collected by filtration and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to give 43.0 g (51%) of crude title compound as a solid
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallized from methylene chloride-petroleum ether (30°-60° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=CC(=C1)N)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |